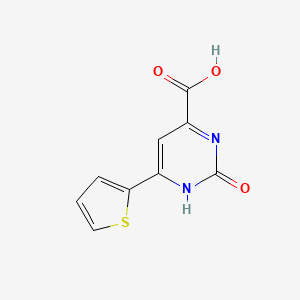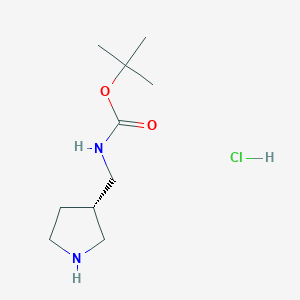
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Carbamates can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis
Carbamates can be formed through various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . Also, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can generate the corresponding carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Chemical Structure and Properties
- Molecular Structure and Configuration : The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} carbamate, an analog of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, exhibits a complex molecular structure. This includes all-cis trisubstituted pyrrolidin-2-one and specific configurations of carbon atoms in the lactam ring, as indicated by Weber et al. (Weber et al., 1995).
Applications in Synthesis and Chemical Reactions
- Regioselective Lithiation : Smith et al. described the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, leading to the formation of dilithium reagents that react with electrophiles to yield substituted derivatives (Smith et al., 2013).
- Photoredox-Catalyzed Amination : Wang et al. reported a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process facilitates the assembly of 3-aminochromones under mild conditions, highlighting its versatility in photocatalyzed protocols (Wang et al., 2022).
Chemical Reactions and Interactions
- Hydrogen Bonding Dynamics : Baillargeon et al. studied the hydrogen bonding between acidic protons from alkynes and amides and carbonyl oxygen atoms. They observed the orientation of the carbamate and amide groups, which add up to display an electric dipole moment (Baillargeon et al., 2014).
Synthesis and Characterization
- Efficient Synthesis Process : Geng Min described an efficient process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, highlighting its application as an important drug intermediate (Min, 2010).
Kinetics and Thermodynamics
- Gas-Phase Elimination Kinetics : Brusco et al. determined the kinetics of the gas-phase elimination of heterocyclic carbamates, including tert-butyl-1-pyrrolidine carboxylate. This study provides valuable insights into the reaction rates and mechanisms (Brusco et al., 2002).
Asymmetric Synthesis
- Enantioselective Nitrile Anion Cyclization : Chung et al. described the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method allows for the efficient synthesis of chiral pyrrolidine derivatives (Chung et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDEPABMRKFFT-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660820 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | |
CAS RN |
1075260-66-0 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



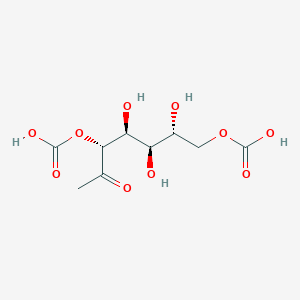
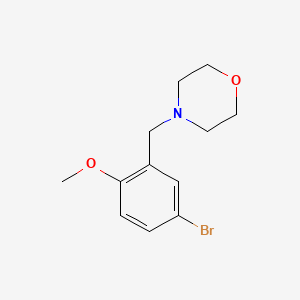
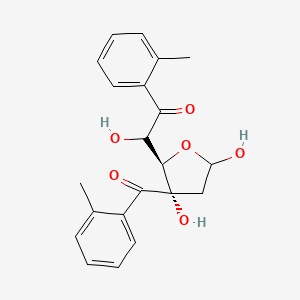

![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
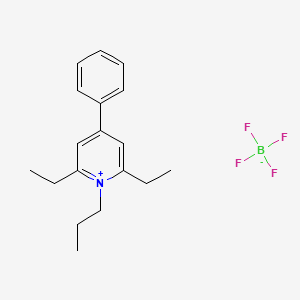
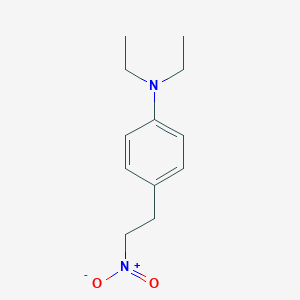
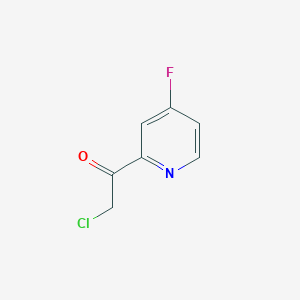
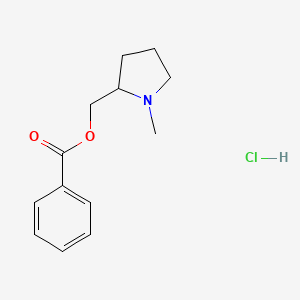
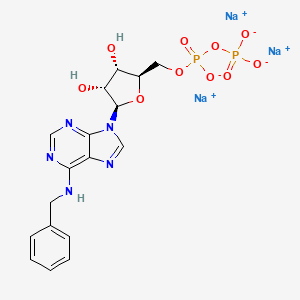
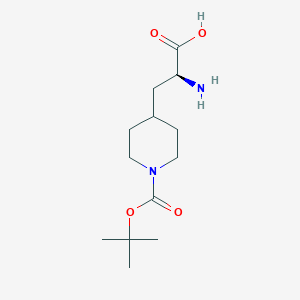
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
